1,2-Diphenylethane

描述

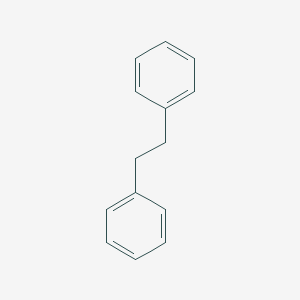

Structure

3D Structure

属性

IUPAC Name |

2-phenylethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUWMCYKGHVNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041668 | |

| Record name | Bibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index] White crystals, insoluble in water; [MSDSonline] | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydrostilbene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7903 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-29-7 | |

| Record name | Dibenzyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diphenylethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bibenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIBENZYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/007C07V77Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Diphenylethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylethane, also known as bibenzyl, is a significant organic compound that serves as a fundamental building block in the synthesis of a variety of more complex molecules. Its structural motif is present in numerous natural products and pharmacologically active compounds. A thorough understanding of the synthetic pathways leading to this compound is therefore crucial for researchers and professionals in the fields of organic chemistry and drug development. This technical guide provides a comprehensive overview of the core synthesis mechanisms and pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows.

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and limitations regarding starting materials, reaction conditions, and overall efficiency. The most prominent methods include the Wurtz reaction, reductive coupling of benzyl halides, Grignard reagent coupling, Friedel-Crafts alkylation, catalytic hydrogenation of stilbene, and the reduction of deoxybenzoin via Clemmensen or Wolff-Kishner reactions. The choice of a particular synthetic strategy often depends on factors such as the availability of precursors, desired yield and purity, and scalability of the reaction.

This guide will delve into the intricacies of each of these synthetic approaches, providing the necessary technical details to enable researchers to make informed decisions in their synthetic endeavors.

General Experimental Workflow

The synthesis of this compound, regardless of the specific pathway chosen, generally follows a common workflow. This involves the reaction setup, the chemical transformation itself, and subsequent workup and purification steps to isolate the final product.

Wurtz Reaction

The Wurtz reaction is a classic method for the formation of carbon-carbon bonds through the reductive coupling of two alkyl halides in the presence of a metal, typically sodium.[1] For the synthesis of this compound, benzyl halides are used as the starting material.

Mechanism

The mechanism of the Wurtz reaction is thought to proceed through either a radical pathway or an organometallic intermediate.[2][3]

-

Radical Pathway: A sodium atom transfers an electron to the benzyl halide, leading to the formation of a benzyl radical and a sodium halide. Two benzyl radicals then dimerize to form this compound.[2]

-

Organometallic Pathway: A sodium atom transfers an electron to the benzyl halide to form a benzyl radical. A second sodium atom then transfers another electron to the benzyl radical to form a benzyl anion (as an organosodium reagent). This nucleophilic benzyl anion then attacks a second molecule of benzyl halide in an SN2 reaction to form the product.[3]

Quantitative Data

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

| Benzyl chloride | Sodium | Toluene (optional) | Reflux | Not specified | [4] |

| Toluene | Potassium persulfate | Water | 4 hours at water bath temperature | 15% | [4] |

Experimental Protocol: Wurtz Synthesis from Benzyl Chloride[4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a stirrer, add 50 parts of benzyl chloride. An inert solvent such as toluene can also be used.

-

Reagent Addition: Add a slight excess of sodium (12 parts) to the flask.

-

Reaction: Heat the reaction mixture under reflux until no further change is observed.

-

Workup (without toluene): If no toluene was used, extract the reaction mixture with anhydrous ether. Fractionally distill the ethereal extract to obtain this compound.

-

Workup (with toluene): If toluene was used, pour off the toluene solution. Wash the residue once or twice by decantation with toluene. Combine the toluene liquors and fractionate them.

-

Purification: Recrystallize the crude this compound from alcohol to obtain colorless needles.

Reductive Coupling of Benzyl Halides with Iron

A variation of the reductive coupling methodology involves the use of reduced iron powder, often in the presence of a copper catalyst, to couple benzyl halides. This method can be more cost-effective and scalable for industrial applications.

Mechanism

The reaction is catalyzed by a mixture of copper and cuprous chloride, which is generated in situ from copper chloride and reduced iron powder. This catalytic system facilitates the coupling of benzyl chloride with the reduced iron powder to form this compound.[5][6]

Quantitative Data

| Reactant | Reagents | Solvent | Conditions | Yield | Reference |

| Benzyl chloride (500g) | Reduced iron powder (180g), Copper(II) chloride (10g) in 0.1% HCl (100g) | Water (400g) | 80-85 °C, 3 hours | Not specified | [5] |

Experimental Protocol: Reductive Coupling with Iron Powder[5]

-

Catalyst Preparation: In a 1000 mL reactor, add 400 g of water and 180 g of reduced iron powder. Stir the mixture and slowly add a solution of 10 g of copper(II) chloride in 100 g of 0.1% hydrochloric acid at room temperature.

-

Reactant Addition: After 10 minutes, add 500 g of benzyl chloride to the reactor.

-

Reaction: Heat the reactor to maintain a temperature of 80-85 °C and continue stirring for 3 hours.

-

Workup and Purification: The patent describes further processing to isolate the product, which would typically involve filtration, separation of the organic layer, and purification by distillation or recrystallization.

Grignard Reagent Coupling

The Grignard reaction is a versatile method for forming carbon-carbon bonds. While typically used for the addition of an organomagnesium halide to a carbonyl group, it can also be adapted for the synthesis of this compound through the coupling of a benzyl Grignard reagent with a benzyl halide. However, the formation of this compound is often a side product in the preparation of benzylmagnesium halides.[6][7]

Mechanism

The reaction involves the formation of a benzylmagnesium halide (Grignard reagent) from a benzyl halide and magnesium metal. This Grignard reagent can then react with another molecule of benzyl halide in a coupling reaction to yield this compound.[7]

Quantitative Data

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

| Benzyl chloride | Magnesium | Diethoxymethane | 2 hours at 20 °C | 99% (of Grignard), this compound as byproduct | [8] |

| Benzyl chloride | Magnesium | THF/Toluene (10:1) | Continuous flow | 97% (of Grignard), 2% this compound | [6] |

Experimental Protocol: Grignard Reagent Formation (with this compound as byproduct)[8]

-

Reaction Setup: In a jacketed reactor under a protective gas, place 300 g of diethoxymethane and 29.5 g (1213 mmol) of magnesium powder.

-

Reactant Addition: Over 2 hours, add 73.3 g (603 mmol) of benzyl chloride to the stirred suspension. Maintain the reaction temperature at 20 °C by cooling.

-

Reaction Completion: Continue stirring for an additional 2 hours at 20 °C to complete the reaction.

-

Workup: The precipitated solid and excess magnesium powder are separated by filtration. The filtrate contains the benzylmagnesium halide, with this compound as a byproduct.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental reaction in organic chemistry for attaching alkyl substituents to aromatic rings. This compound can be synthesized by the reaction of benzene with a suitable two-carbon electrophile, such as 1,2-dichloroethane, in the presence of a Lewis acid catalyst.

Mechanism

The mechanism involves the generation of a carbocation or a related electrophilic species from the alkyl halide and the Lewis acid catalyst (e.g., AlCl₃). This electrophile then attacks the benzene ring in an electrophilic aromatic substitution reaction. A second Friedel-Crafts alkylation on the initially formed product can occur, leading to the desired this compound.[7][9]

Quantitative Data

| Reactants | Catalyst | Conditions | Yield | Reference |

| Benzene, 1,2-Dibromoethane (10:1 molar ratio) | Not specified | 80-85 °C, 5 hours (followed by reaction with polyalkylates) | 62% | [1] |

Experimental Protocol: Friedel-Crafts Alkylation of Benzene[1]

This protocol describes a two-step process where the initial alkylation product is further reacted.

-

Initial Alkylation: React benzene and 1,2-dibromoethane in a 10:1 molar ratio. The reaction mixture is heated at 80-85°C for 5 hours. After workup, the excess benzene is recovered, leaving a mixture of polyalkylated benzenes.

-

Second Alkylation: The polyalkylate mixture is then reacted with additional benzene in a 1:1 or 2:1 gravimetric ratio. This reaction is also heated at 80-85°C for 5 hours.

-

Purification: After workup and recovery of benzene, the resulting liquid is distilled at 140°C under 8 mm Hg vacuum to yield this compound.

Catalytic Hydrogenation of Stilbene

The catalytic hydrogenation of the carbon-carbon double bond in stilbene (1,2-diphenylethene) is a direct and efficient method for the synthesis of this compound. This method is often characterized by high yields and clean reaction profiles.

Mechanism

The mechanism involves the adsorption of both the stilbene molecule and hydrogen gas onto the surface of a metal catalyst (e.g., palladium, platinum). The hydrogen atoms are then added across the double bond of the stilbene molecule in a stepwise manner, leading to the formation of this compound.[10]

Quantitative Data

| Reactant | Catalyst | Solvent | Conditions | Yield | Reference |

| trans-Stilbene (0.5 mmol) | SiNA-Pd (0.12 mol%) | Ethanol (2.0 mL) | 0.1 MPa H₂, 70 °C, 24h | Quantitative | [11] |

| Stilbene | Zn, NiCl₂·6H₂O | Methanol | Not specified | 74.1% | [1] |

Experimental Protocol: Hydrogenation of trans-Stilbene[11]

-

Reaction Setup: In a suitable reaction vessel, place 0.5 mmol of trans-stilbene, the SiNA-Pd catalyst (0.12 mol% Pd), and 2.0 mL of ethanol.

-

Reaction: Subject the mixture to a hydrogen atmosphere of 0.1 MPa and heat at 70 °C for 24 hours.

-

Workup and Purification: Upon completion, the catalyst can be recovered by filtration. The solvent is removed from the filtrate, and the resulting this compound can be further purified if necessary, although this procedure reports a quantitative yield of the product.

Reduction of Deoxybenzoin

Deoxybenzoin (1,2-diphenyl-1-ethanone) is a suitable precursor for the synthesis of this compound through the reduction of its carbonyl group. Two classical methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

Mechanism: Clemmensen Reduction

The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the carbonyl group to a methylene group. The exact mechanism is not fully elucidated but is believed to involve electron transfer from the metal surface to the protonated carbonyl group, leading to the formation of organozinc intermediates.[10][12]

Mechanism: Wolff-Kishner Reduction

The Wolff-Kishner reduction involves the conversion of the carbonyl group to a hydrazone, which is then heated with a strong base (like KOH) in a high-boiling solvent (such as ethylene glycol) to yield the alkane and nitrogen gas.[3][13][14]

Quantitative Data

| Reaction | Reactant | Reagents | Solvent | Conditions | Yield | Reference |

| Clemmensen | Deoxybenzoin | Zn(Hg), conc. HCl | Not specified | Generally good for aryl-alkyl ketones | [2] | |

| Wolff-Kishner | Deoxybenzoin | Hydrazine hydrate, KOH | Ethylene glycol | High temperature | Generally high | [1] |

Experimental Protocol: Wolff-Kishner Reduction of Deoxybenzoin (General Procedure)[15]

-

Hydrazone Formation: To a solution of deoxybenzoin in a high-boiling solvent like diethylene glycol monomethyl ether, add an excess of hydrazine monohydrate.

-

Base Addition: Add a strong base, such as potassium hydroxide, to the mixture at room temperature.

-

Reaction: Heat the resulting mixture, typically to around 110 °C for an initial period (e.g., 1 hour), and then increase the temperature to around 190-200 °C for several hours to drive the reaction to completion and expel nitrogen gas.

-

Workup: Cool the reaction mixture to room temperature and quench by adding an aqueous acid solution (e.g., 1.0 M HCl).

-

Extraction and Purification: Extract the product with an organic solvent like diethyl ether. Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent. The crude product can be purified by flash column chromatography or other suitable methods.

Synthesis from Benzyl Alcohol

A high-yield synthesis of this compound can be achieved from benzyl alcohol using sodium borohydride and iodine. This method offers a convenient route from a readily available starting material.

Mechanism

The reaction of sodium borohydride with iodine generates diborane in situ, which can reduce the benzyl alcohol. The precise mechanism for the coupling to form this compound under these conditions is complex and may involve radical intermediates or other reactive boron species.

Quantitative Data

| Reactant | Reagents | Solvent | Conditions | Yield | Reference |

| Benzyl alcohol (0.5 mmol) | NaBH₄ (1.0 mmol), I₂ (0.5 mmol) | Anhydrous acetonitrile (2 mL) | 100 °C, 24 hours in a sealed tube | 96% |

Experimental Protocol: Synthesis from Benzyl Alcohol

-

Reaction Setup: In a dry 25 mL reaction tube, sequentially add benzyl alcohol (0.5 mmol), sodium borohydride (1.0 mmol), iodine (0.5 mmol), and anhydrous acetonitrile (2 mL).

-

Reaction: Seal the tube and heat it at 100 °C for 24 hours.

-

Workup: Cool the reaction tube to room temperature and quench the reaction by adding 10 mL of water.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate.

-

Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, and then separate and purify the crude product by column chromatography to obtain this compound.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic routes to this compound. The choice of a specific pathway will be dictated by the specific needs of the researcher, including the desired scale, purity requirements, and the availability and cost of starting materials and reagents. The Wurtz reaction and reductive coupling methods offer direct routes from benzyl halides. The Grignard reaction, while a powerful tool, may lead to this compound as a byproduct. Friedel-Crafts alkylation provides a classic approach for constructing the carbon skeleton from benzene. The hydrogenation of stilbene is a high-yielding method if the precursor is readily available. The reduction of deoxybenzoin via Clemmensen or Wolff-Kishner reactions offers flexibility in terms of acidic or basic conditions. Finally, the synthesis from benzyl alcohol using sodium borohydride and iodine presents a high-yield alternative from a common starting material. By understanding the mechanisms, quantitative aspects, and experimental protocols outlined in this guide, researchers and drug development professionals can effectively incorporate the synthesis of this compound and its derivatives into their research programs.

References

- 1. researchgate.net [researchgate.net]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. DE4439003C1 - Grignard reagents comprising benzyl-magnesium halide - Google Patents [patents.google.com]

- 8. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]

- 14. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

Conformational Analysis of 1,2-Diphenylethane: A Technical Guide for Researchers

An In-depth Technical Guide on the Conformational Landscape of 1,2-Diphenylethane and its Rotamers for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound (also known as bibenzyl) serves as a fundamental structural motif in numerous organic molecules and natural products. Its conformational flexibility, arising from rotation around the central carbon-carbon single bond, dictates its three-dimensional structure and, consequently, its physical, chemical, and biological properties. This technical guide provides a comprehensive analysis of the conformational landscape of this compound, focusing on its stable rotamers: the anti and gauche conformers.

This document summarizes key quantitative data from experimental and computational studies, offers detailed methodologies for the primary analytical techniques employed in conformational analysis, and presents logical workflows through explanatory diagrams. The intended audience includes researchers in medicinal chemistry, materials science, and organic synthesis who require a thorough understanding of the conformational preferences of this important diarylethane scaffold.

Introduction to the Conformational Isomerism of this compound

Rotation around the central C-C bond in this compound gives rise to a continuum of conformations. However, due to steric and electronic interactions, only specific staggered conformations represent energy minima and are thus populated to a significant extent. These stable conformers are known as rotamers. For this compound, the two primary rotamers are the anti (or trans) and the gauche forms.

-

Anti Conformer: In the anti conformation, the two phenyl groups are positioned 180° apart with respect to the central C-C bond, minimizing steric hindrance.

-

Gauche Conformer: In the gauche conformation, the phenyl groups have a dihedral angle of approximately 60°.

The relative stability of these rotamers is influenced by a delicate balance of steric repulsion, van der Waals interactions, and solvent effects.

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the dihedral angles and relative energies of the anti and gauche rotamers of this compound and its derivatives, as determined by various experimental and computational methods.

| Conformer | Dihedral Angle (C-C-C-C) | Method | Reference Molecule |

| Anti | ~180° | X-ray Diffraction | This compound (Bibenzyl)[1] |

| Gauche | 45.3 (1)° | X-ray Diffraction | This compound-1,2-diyl diisonicotinate monohydrate[1] |

Table 1: Experimentally Determined Dihedral Angles for this compound and a Derivative.

| Conformer Stability | Energy Difference (Gauche - Anti) | Method | Basis Set | Notes |

| Anti favored | ~ -0.07 kcal/mol (~ -0.3 kJ/mol) | DFT | 6-311++G | Small energy preference for the anti conformer.[2] |

| Gauche favored | ~ 0.24 kcal/mol (~ 1.0 kJ/mol) | MP4SDQ | Not Specified | Correction for electron correlation favors the gauche form.[2] |

| Gauche favored | 0.21 kcal/mol (0.88 kJ/mol) | In Silico | Not Specified | For the related erythro isomer of 1,2-difluoro-1,2-diphenylethane.[1] |

Table 2: Theoretical Calculations of the Relative Energy of Gauche and Anti Conformers.

Experimental Protocols for Conformational Analysis

A variety of experimental techniques are employed to elucidate the conformational preferences of this compound. Below are detailed methodologies for the most common approaches.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for studying dynamic processes, including the interconversion between rotamers. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔH and ΔS) for the conformational equilibrium.

Protocol for VT-NMR Analysis:

-

Sample Preparation:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., toluene-d8, CDCl3) in a high-quality, Class A NMR tube (e.g., Wilmad 507 or equivalent) to ensure it can withstand temperature changes.

-

The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

-

Instrument Setup:

-

Use a spectrometer equipped with a variable temperature unit.

-

Employ a spinner (turbine) appropriate for VT experiments (e.g., ceramic or PEEK).

-

Calibrate the temperature of the probe using a standard, such as methanol (for low temperatures) or ethylene glycol (for high temperatures).

-

-

Data Acquisition:

-

Acquire a series of 1H NMR spectra over a wide temperature range (e.g., from -80 °C to 100 °C), ensuring the solvent remains in its liquid phase.

-

Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum to ensure thermal homogeneity.

-

At each temperature, lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Analysis:

-

At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for the anti and gauche rotamers may be observed.

-

As the temperature increases, these signals will broaden and eventually coalesce into a single, averaged signal. The temperature at which this occurs is the coalescence temperature (Tc).

-

By analyzing the line shape of the signals at different temperatures, the rate constants for interconversion can be determined.

-

The relative populations of the rotamers at different temperatures can be determined by integrating the distinct signals at low temperatures. A van't Hoff plot (ln(Keq) vs. 1/T) can then be used to extract the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides a definitive determination of the molecular structure in the solid state, including the precise dihedral angles that define the conformation.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth:

-

Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion. A variety of solvents should be screened to find the optimal crystallization conditions.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial model of the molecule into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.

-

-

Analysis:

-

From the final refined structure, precise bond lengths, bond angles, and dihedral angles can be determined, revealing the conformation adopted in the crystalline state. For this compound, the crystal structure reveals an anti conformation.[1]

-

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is sensitive to molecular symmetry and can be used to distinguish between different conformers.

Protocol for Raman Spectroscopy:

-

Sample Preparation:

-

Samples can be in the solid, liquid, or solution phase. For solutions, use a solvent that has a simple Raman spectrum to minimize interference (e.g., carbon tetrachloride).

-

Place the sample in a suitable container, such as a glass capillary tube or a cuvette.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., a Nd:YAG laser at 532 nm or a diode laser at 785 nm).

-

Focus the laser beam onto the sample.

-

Collect the scattered light at a 90° or 180° angle relative to the incident beam.

-

Use a high-resolution spectrometer to disperse the scattered light and a sensitive detector (e.g., a CCD) to record the spectrum.

-

-

Data Acquisition and Analysis:

-

Acquire the Raman spectrum over the desired spectral range.

-

Different conformers will have unique vibrational modes, leading to distinct peaks in the Raman spectrum. By comparing the spectra of the sample in different phases (solid vs. solution) or at different temperatures, peaks corresponding to the anti and gauche conformers can be identified.

-

The relative intensities of the peaks can be used to estimate the relative populations of the conformers.

-

Computational Chemistry Protocols

Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules, calculating the relative energies of different conformers, and predicting their spectroscopic properties.

Protocol for DFT Calculations using Gaussian:

-

Structure Building:

-

Build the this compound molecule using a molecular modeling program (e.g., GaussView).

-

Create initial structures for both the anti and gauche conformers by setting the C-C-C-C dihedral angle to approximately 180° and 60°, respectively.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each conformer to find the local energy minimum on the potential energy surface.

-

A common and reliable method is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[2]

-

Include a dispersion correction (e.g., D3) to better account for van der Waals interactions.

-

-

Frequency Calculations:

-

Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Potential Energy Surface (PES) Scan:

-

To map the energy profile for rotation around the central C-C bond, perform a relaxed PES scan.

-

Define the C-C-C-C dihedral angle as the reaction coordinate and scan it from 0° to 360° in small increments (e.g., 10-15°). At each step, the geometry is optimized with the dihedral angle constrained.

-

This calculation will reveal the energy barriers between the conformers.

-

-

Solvent Effects:

-

To model the conformational preferences in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), into the calculations.

-

Logical Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows in the conformational analysis of this compound.

Figure 1: Overall workflow for the conformational analysis of this compound.

Figure 2: Detailed workflow for a variable temperature NMR experiment.

Figure 3: Workflow for computational conformational analysis using DFT.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between the more stable anti conformer and the slightly higher energy gauche conformers. In the solid state, the anti conformation is predominantly observed due to packing forces. In solution and the gas phase, a mixture of conformers exists, with the exact population distribution depending on the solvent and temperature. A comprehensive understanding of this conformational landscape, achieved through a combination of experimental techniques like VT-NMR, X-ray crystallography, and Raman spectroscopy, alongside computational methods such as DFT, is crucial for predicting and controlling the properties of molecules containing the this compound scaffold. This knowledge is particularly valuable in the fields of drug design and materials science, where molecular shape and flexibility are key determinants of function.

References

Stereochemistry of 1,2-Diphenylethane and its chiral derivatives

An In-depth Technical Guide to the Stereochemistry of 1,2-Diphenylethane and its Chiral Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of the this compound scaffold, a fundamental structure in organic chemistry. It details the stereoisomers, conformational analysis, stereoselective synthesis, and reaction mechanisms of its key derivatives. This document is intended to serve as a detailed resource for professionals in chemical research and pharmaceutical development, where precise stereochemical control is paramount.

Core Stereochemistry of 1,2-Disubstituted-1,2-Diphenylethanes

The this compound backbone possesses two adjacent stereogenic centers when substituted at the benzylic carbons (C1 and C2). This structural feature gives rise to a maximum of four stereoisomers (2n, where n=2). However, when the substituents at C1 and C2 are identical (e.g., 1,2-dibromo-1,2-diphenylethane or this compound-1,2-diol), the number of unique stereoisomers is reduced to three due to the existence of a meso compound.

These three stereoisomers are:

-

A pair of enantiomers : The (1R,2R) and (1S,2S) isomers, which are non-superimposable mirror images of each other. These molecules are chiral and optically active, meaning they rotate the plane of polarized light in equal but opposite directions.[1] A 1:1 mixture of these enantiomers is known as a racemic mixture.

-

A meso diastereomer : The (1R,2S) isomer, which is achiral due to an internal plane of symmetry, despite containing two stereocenters.[1] Consequently, meso compounds are optically inactive.

The relationship between these stereoisomers is fundamental to understanding their distinct physical properties and chemical reactivity.

Conformational Analysis

The rotation around the central C1-C2 bond in this compound and its derivatives leads to various conformations, which can be visualized using Newman projections. The relative stability of these conformers is dictated primarily by steric hindrance between the bulky phenyl groups and other substituents.

-

Staggered Conformations : These are the most stable conformations. The substituents on the front carbon are 60° away from those on the back carbon.

-

Anti-periplanar : The two phenyl groups (or other large substituents) are 180° apart. This is generally the most stable conformation, as it minimizes steric repulsion.

-

Gauche (Synclinal) : The two phenyl groups are 60° apart. This conformation is less stable than the anti-conformation due to steric strain.

-

-

Eclipsed Conformations : These are the least stable conformations and represent the transition states for rotation. The substituents on the front and back carbons are aligned, leading to maximum torsional and steric strain.

The stereochemical outcome of certain reactions, particularly E2 eliminations, is directly controlled by the molecule's ability to adopt a specific reactive conformation.[2]

Quantitative Data Summary

The distinct stereochemistry of each isomer leads to different physical properties, such as melting point and optical rotation.[3][4] These properties are crucial for identification and purity assessment.

Table 1: Physical Properties of 1,2-Dibromo-1,2-diphenylethane Stereoisomers

| Compound | Configuration | Melting Point (°C) |

| meso-1,2-Dibromo-1,2-diphenylethane | (1R,2S) | 238–242[1] |

| (±)-1,2-Dibromo-1,2-diphenylethane | Racemic (1R,2R/1S,2S) | 113[5] |

Table 2: Physical Properties of this compound-1,2-diol (Hydrobenzoin) Stereoisomers

| Compound | Configuration | Melting Point (°C) | Specific Rotation ([α]D) |

| meso-Hydrobenzoin | (1R,2S) | 134–140[6][7][8] | 0° (achiral) |

| (1R,2R)-(+)-Hydrobenzoin | (1R,2R) | 144.5–146.5[9] | +90.0° (c 1.96, abs EtOH)[9] |

| (1S,2S)-(-)-Hydrobenzoin | (1S,2S) | 144–147 | -92.5° (c 1.0, EtOH) |

Experimental Protocols

Protocol 1: Stereoselective Synthesis of 1,2-Dibromo-1,2-diphenylethane

The stereochemical outcome of the electrophilic addition of bromine to stilbene is highly dependent on the geometry of the starting alkene. This provides a classic method for selectively synthesizing either the meso or racemic product.[10]

A. Synthesis of meso-1,2-Dibromo-1,2-diphenylethane from trans-Stilbene [11]

-

Dissolution : Dissolve trans-stilbene (e.g., 2.2 mmol) in dichloromethane (5.0 mL) in a suitable flask at 0 °C.

-

Bromination : Slowly add a solution of molecular bromine (2.3 mmol) in dichloromethane (0.9 mL) to the stirred stilbene solution. Maintain the temperature at 0 °C.

-

Reaction : Stir the reaction mixture for 30 minutes at 0 °C. The product will precipitate as a solid.

-

Isolation : Collect the resulting solid by vacuum filtration.

-

Purification : Recrystallize the crude product from ethanol to yield pure meso-1,2-dibromo-1,2-diphenylethane as a white crystalline solid.

B. Synthesis of (±)-1,2-Dibromo-1,2-diphenylethane from cis-Stilbene [11]

-

Dissolution : Dissolve cis-stilbene (e.g., 2.3 mmol) in dichloromethane (5.0 mL) at 0 °C.

-

Bromination : Add a solution of molecular bromine (2.3 mmol) in dichloromethane (0.9 mL) to the stirred solution.

-

Reaction & Separation : Stir for 30 minutes. Any precipitated meso compound (a common impurity) is removed by filtration.

-

Work-up : Wash the filtrate with a saturated aqueous Na₂SO₃ solution to remove excess bromine. Concentrate the organic layer.

-

Isolation & Purification : Recrystallize the crude solid from methanol to yield the pure racemic product.

Protocol 2: Diastereoselective Synthesis of meso-Hydrobenzoin

The reduction of benzoin with sodium borohydride is a highly diastereoselective reaction that preferentially yields the meso-diol product over the chiral enantiomers.[12][13]

-

Dissolution : Add benzoin (e.g., 0.5 g) and 95% ethanol (4 mL) to a 25-mL Erlenmeyer flask. Swirl to dissolve, noting that complete dissolution may not occur.[14]

-

Reduction : Add sodium borohydride (0.1 g) in several small portions over 5 minutes while swirling.[14]

-

Reaction : Continue to swirl the mixture at room temperature for an additional 20 minutes.

-

Quenching : Cool the flask in an ice-water bath. Add deionized water (5 mL) followed by 6M HCl (0.3 mL) to quench the excess reagent. After 15 minutes, add another portion of water (2.5 mL).[14]

-

Isolation : Collect the precipitated product via vacuum filtration, washing the solid with ice-cold water.

-

Purification : Recrystallize the crude solid from acetone to obtain pure meso-hydrobenzoin.[14]

Protocol 3: Asymmetric Synthesis of (1R,2R)-(+)-Hydrobenzoin

The Sharpless asymmetric dihydroxylation (AD) allows for the enantioselective synthesis of chiral diols from alkenes. Using trans-stilbene with the AD-mix-β formulation yields (1R,2R)-hydrobenzoin.

-

Preparation : To a flask at 0 °C, add trans-stilbene (1.0 mol), 4-methylmorpholine N-oxide (NMO, 1.5 mol), and dihydroquinidine 4-chlorobenzoate (0.05 mol) to a solvent mixture of acetone (375 mL) and water (7.5 mL).[9]

-

Catalysis : Stir the mixture for 1 hour at 0 °C. Add osmium tetroxide (4.0 mmol) in one portion.[9]

-

Reaction : Stir the reaction at 0 °C for approximately 33 hours, monitoring by TLC until completion.

-

Work-up : Warm the mixture to room temperature and add sodium metabisulfite (1.5 mol) in portions to quench the reaction. Add anhydrous sodium sulfate (50 g) and stir overnight.[9]

-

Extraction : Filter the suspension and concentrate the filtrate. Dissolve the resulting paste in ethyl acetate and wash sequentially with water, 0.25 M sulfuric acid, and brine.

-

Purification : Dry the organic layer (Na₂SO₄), concentrate, and recrystallize the crude product from hot aqueous 95% ethanol to afford enantiomerically pure (1R,2R)-stilbene diol. The enantiomeric excess (ee) can be determined by ¹H NMR analysis of a derived bis-Mosher ester.[9]

Stereochemistry in Elimination Reactions

The E2 (bimolecular elimination) reaction is stereospecific, requiring an anti-periplanar arrangement of the departing hydrogen and leaving group. This requirement means that the stereochemistry of the starting material directly dictates the geometry of the resulting alkene product. The diastereomers of 1,2-dibromo-1,2-diphenylethane provide a classic example.

-

Elimination from meso-isomer : The meso-(1R,2S) isomer, when in the required anti-periplanar conformation for elimination, places the two phenyl groups on opposite sides of the forming double bond. This results in the exclusive formation of the (E)-alkene.[2][15][16]

-

Elimination from (±)-isomers : Conversely, elimination from either the (1R,2R) or (1S,2S) enantiomer requires a conformation that leads to the formation of the (Z)-alkene.[15]

Applications in Asymmetric Synthesis

Chiral derivatives of this compound, particularly (1R,2R)-1,2-diphenylethanediamine (DPEN) and its enantiomer, are highly valuable in drug development and chemical synthesis. They serve as privileged chiral scaffolds for creating ligands and organocatalysts.[17][18][19]

-

Chiral Ligands : When complexed with transition metals (e.g., Ruthenium, Rhodium, Copper), DPEN derivatives form powerful catalysts for asymmetric reactions such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions.[17][20]

-

Chiral Auxiliaries : The diamine can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved to yield the enantiomerically enriched product.[17]

-

Organocatalysts : DPEN is a key building block for various bifunctional organocatalysts, such as those used in asymmetric Mannich reactions, Michael additions, and aziridinations.[18]

The C₂-symmetric nature and well-defined chiral environment provided by these derivatives allow for high levels of stereocontrol, making them indispensable tools for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.[21]

References

- 1. 1,2-Dibromo-1,2-diphenylethane | 5789-30-0 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Optical rotation - Wikipedia [en.wikipedia.org]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. meso-Hydrobenzoin, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. meso-Hydrobenzoin, 95% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. meso-hydrobenzoin [stenutz.eu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. scribd.com [scribd.com]

- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. 11.8 The E2 Reaction and the Deuterium Isotope Effect – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. LON-CAPA Sn2 [s10.lite.msu.edu]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. nbinno.com [nbinno.com]

A Technical Guide to the Biological Activity Screening of Novel 1,2-Diphenylethane Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel 1,2-diphenylethane compounds. This class of molecules, characterized by a central ethane bridge flanked by two phenyl rings, has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential, including anti-inflammatory, antioxidant, and anticancer activities. This document outlines detailed experimental protocols, presents a framework for data analysis and visualization, and offers insights into the key signaling pathways modulated by these compounds.

Introduction to 1,2-Diphenylethanes

The this compound scaffold is a privileged structure in drug discovery, serving as the backbone for a wide array of synthetic and naturally occurring bioactive molecules. The synthetic versatility of this scaffold allows for the introduction of various substituents on the phenyl rings and the ethane bridge, leading to a vast chemical space for exploration. Screening novel derivatives for biological activity is a critical step in identifying promising lead compounds for further development.

Core Screening Assays for Biological Activity

A panel of well-established in vitro assays is typically employed to elucidate the biological profile of novel this compound compounds. The primary screening cascade often includes assessments of cytotoxicity, antioxidant potential, anti-inflammatory effects, and specific enzyme inhibition.

Table 1: Summary of Biological Activities of Hypothetical Novel this compound Derivatives

| Compound ID | Cytotoxicity (IC50, µM)¹ | Antioxidant Activity (IC50, µM)² | Anti-inflammatory Activity (COX-2 Inhibition, IC50, µM)³ |

| DPE-001 | > 100 | 45.2 | 15.8 |

| DPE-002 | 12.5 | 22.1 | 5.2 |

| DPE-003 | 55.8 | 89.7 | 42.1 |

| DPE-004 | 8.2 | 15.6 | 2.1 |

| DPE-005 | > 100 | 65.3 | 28.9 |

¹Data obtained from MTT assay on a representative cancer cell line. ²Data obtained from DPPH radical scavenging assay. ³Data obtained from a COX-2 inhibitor screening assay.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the accurate assessment of biological activity. The following sections provide step-by-step methodologies for the key assays.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2] The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells.[3]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the novel this compound compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[2][4]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging ability of compounds.[5][6] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored hydrazine upon reaction with an antioxidant.[7]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[8] Also, prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid or Trolox).[6][8]

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.[6]

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[5][8]

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm.[8]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the test compound.[6] The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation.[9][10] Screening for COX-2 inhibition is a primary method for identifying potential anti-inflammatory agents.[11]

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified COX-1 and COX-2 enzymes. Prepare various concentrations of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[12][13]

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2). Then, add the test compound or control and pre-incubate to allow for inhibitor binding.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[10][12]

-

Detection: The product of the COX reaction (e.g., Prostaglandin G2) can be detected using various methods, often involving a colorimetric or fluorometric probe that reacts with the product.[14] Measure the signal using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity. The selectivity index (COX-1 IC50 / COX-2 IC50) is a crucial parameter.

Visualization of Workflows and Pathways

Clear and concise diagrams are essential for communicating complex experimental processes and biological mechanisms.

Caption: General workflow for the screening of novel this compound compounds.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. athmicbiotech.com [athmicbiotech.com]

- 10. benchchem.com [benchchem.com]

- 11. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. abcam.com [abcam.com]

1,2-Diphenylethane: A Core Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1,2-Diphenylethane, commonly known as bibenzyl, is a fundamental hydrocarbon scaffold in organic chemistry. Its simple yet versatile structure, consisting of an ethane bridge flanked by two phenyl rings, serves as a crucial precursor for a wide array of more complex molecules. This technical guide provides an in-depth exploration of this compound's role as a synthetic precursor, detailing its own synthesis, key chemical transformations, and its utility in the development of pharmaceuticals and other high-value organic compounds. This document includes detailed experimental protocols, tabulated quantitative data for key reactions, and workflow diagrams to provide a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction to this compound

This compound (CAS 103-29-7) is a stable aromatic compound that forms the structural backbone for numerous important molecules, including stilbenoids, which are a class of natural phenols known for their diverse biological activities.[1] While not as reactive as its unsaturated counterpart, stilbene, the ethane bridge and aromatic rings of bibenzyl offer multiple sites for functionalization. Its value lies in its role as a foundational building block, allowing for the strategic introduction of functional groups through reactions such as dehydrogenation, halogenation, and nitration.[2][3] These transformations convert the relatively inert bibenzyl core into versatile intermediates for synthesizing pharmaceuticals, photoinitiators, and other specialized chemicals.[4]

Synthesis of this compound

Several effective methods exist for the laboratory and industrial synthesis of this compound, with the choice of route often depending on the desired scale, purity, and available starting materials.[2]

Key Synthetic Routes

-

Wurtz-type Coupling of Benzyl Halides: A classic and historically significant method involves the coupling of benzyl chloride with a reactive metal like sodium.[2][5] This reaction can also be performed using copper or a combination of reduced iron powder and a copper catalyst, which can offer better control and cost-effectiveness.[5][6]

-

Hydrogenation of Benzoin or Stilbene: Catalytic hydrogenation provides a clean route to the bibenzyl core. Benzoin, when hydrogenated over a nickel catalyst, efficiently converts the carbonyl and hydroxyl groups into the stable ethane bridge.[2] Similarly, the double bond in stilbene can be reduced to yield this compound.

-

Reductive Coupling of Benzyl Alcohol: A high-yield laboratory method involves the reductive coupling of benzyl alcohol using sodium borohydride and iodine in an inert solvent.[5]

Below is a visualization of the primary synthetic pathways leading to this compound.

Caption: Primary synthetic routes to this compound.

Quantitative Data on Synthesis

The efficiency of this compound synthesis varies significantly with the chosen method and reaction conditions.

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Benzyl Chloride | Sodium (Na) | Toluene (optional) | ~15% | [7] |

| Benzyl Alcohol | NaBH₄, I₂ | Acetonitrile | 96% | [5] |

This compound as a Synthetic Precursor

The true utility of this compound is realized in its transformation into more complex and functionalized molecules. The following sections detail the core reactions that leverage the bibenzyl scaffold.

Dehydrogenation to Stilbene

One of the most important transformations of the bibenzyl core is its catalytic dehydrogenation to form 1,2-diphenylethylene (stilbene). Stilbenes, particularly their hydroxylated derivatives (stilbenoids), are of immense interest due to their applications in materials science and pharmacology. This reaction is typically performed at high temperatures over a metal catalyst.

Caption: Dehydrogenation of this compound to Stilbene.

While a detailed, high-yield laboratory protocol for this specific transformation is not commonly cited, the conditions are analogous to those used for dehydrogenating other liquid organic hydrogen carriers (LOHCs), such as perhydro-monobenzyltoluene. Optimal conditions often involve temperatures around 320 °C and catalysts like platinum on an alumina support.[8]

Halogenation of the Ethane Bridge

While direct halogenation of bibenzyl can occur at the benzylic positions, a more common and illustrative reaction is the halogenation of its direct derivative, stilbene. The electrophilic addition of bromine to the double bond of trans-stilbene is a stereospecific reaction that yields meso-1,2-dibromo-1,2-diphenylethane. This dihalide is a valuable intermediate for further reactions, such as dehydrohalogenation to form diphenylacetylene.

Nitration of the Aromatic Rings

The phenyl rings of this compound can undergo electrophilic aromatic substitution, most notably nitration. Using a standard nitrating mixture of concentrated nitric and sulfuric acids, a nitro group (—NO₂) can be introduced onto the aromatic rings.[9][10] The ethyl bridge is an ortho-, para-directing group, leading to a mixture of 2-nitro- and 4-nitro-1,2-diphenylethane. Due to the activating nature of the alkyl substituent, careful temperature control is necessary to prevent dinitration. The resulting nitro compounds are crucial precursors for the synthesis of amines via reduction.

Application in Drug Synthesis: The Phenytoin Pathway

The this compound scaffold is central to the structure of many pharmaceuticals. A prime example is the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin). While not synthesized directly from bibenzyl, the core structure of Phenytoin is this compound with a hydantoin ring fused to the ethane bridge. The synthesis of Phenytoin typically starts from benzil (this compound-1,2-dione), which is readily prepared by the oxidation of benzoin (2-hydroxy-1,2-diphenylethan-1-one).[2][11] This pathway highlights the synthetic utility of the oxygenated this compound framework.

Caption: Synthetic pathway from a Benzoin core to Phenytoin.

Quantitative Data for Phenytoin Synthesis Pathway

| Reaction Step | Starting Material | Key Reagents | Yield (%) | Reference |

| Oxidation | Benzoin | Conc. HNO₃ | 76.8% | [2] |

| Oxidation | Benzoin | Cu(OAc)₂ / NH₄NO₃ | High | [11] |

| Oxidation | Benzoin | Copper Sulfate / Pyridine | 86% | [6] |

| Rearrangement | Benzil | Urea, NaOH, HCl | High |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Benzyl Alcohol[5]

-

Materials: Benzyl alcohol (0.5 mmol), NaBH₄ (1.0 mmol), I₂ (0.5 mmol), anhydrous acetonitrile (2 mL), ethyl acetate, water, anhydrous magnesium sulfate.

-

Procedure:

-

In a dry 25 mL reaction tube, sequentially add benzyl alcohol, NaBH₄, I₂, and anhydrous acetonitrile.

-

Seal the tube and heat the reaction at 100 °C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 10 mL of water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase.

-

Purify the crude product by column chromatography to obtain this compound.

-

-

Expected Yield: 96%.

Protocol 2: Synthesis of Benzil from Benzoin (Nitric Acid Oxidation)[2]

-

Materials: Benzoin (2.51 g, 11.8 mmol), concentrated nitric acid (12 mL), 95% ethanol, water.

-

Procedure:

-

Place benzoin and concentrated nitric acid in a 25 mL round-bottom flask equipped with a stir bar and a water condenser. (Caution: Perform in a fume hood as toxic NO₂ fumes are produced).

-

Heat the mixture in a hot water bath at 70 °C for one hour with magnetic stirring.

-

After one hour, pour the hot reaction mixture into 40 mL of cool water and stir until a yellow solid crystallizes.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the crude solid from 95% ethanol (approx. 20 mL) to yield pure benzil.

-

-

Expected Yield: ~77%. Melting point: 94-96 °C.

Protocol 3: Synthesis of Phenytoin from Benzil

-

Materials: Benzil (1.30 g), urea (0.75 g), 30% aqueous sodium hydroxide (2.0 mL), 95% ethanol (25 mL), concentrated hydrochloric acid.

-

Procedure:

-

In a 50 mL round-bottom flask, combine benzil, urea, aqueous sodium hydroxide, and ethanol.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1.5 hours. The solution will turn from blue-black to brown.

-

Cool the reaction mixture to room temperature, then pour it into a 125 mL Erlenmeyer flask.

-

Rinse the reaction flask with a small amount of water and add it to the Erlenmeyer flask.

-

Cool the mixture in an ice bath to precipitate any side products and filter them out.

-

Transfer the filtrate to a clean beaker and, while stirring in an ice bath, acidify it by slowly adding concentrated HCl until the pH is acidic (test with pH paper).

-

Phenytoin will precipitate as a white solid.

-

Collect the crude phenytoin by vacuum filtration and wash the crystals with ice-cold water.

-

Recrystallize the product from 95% ethanol to obtain pure 5,5-diphenylhydantoin.

-

Conclusion

This compound is more than a simple hydrocarbon; it is a pivotal precursor in the landscape of organic synthesis. Its accessibility through various synthetic routes and its capacity to be transformed into highly functionalized intermediates like stilbene, benzoin, and benzil underscore its importance. For professionals in drug discovery and materials science, the bibenzyl scaffold provides a robust and reliable platform for constructing complex molecular architectures, as exemplified by the synthesis of the well-established drug, Phenytoin. A thorough understanding of the reactions and protocols detailed in this guide enables researchers to effectively harness the synthetic potential of this compound.

References

- 1. odinity.com [odinity.com]

- 2. researchgate.net [researchgate.net]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cbu.novanet.ca [cbu.novanet.ca]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Solved Multistep Synthesis: Part B. Synthesis of Benzil | Chegg.com [chegg.com]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Investigation of 1,2-Diphenylethane and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Diphenylethane, commonly known as bibenzyl, is a fundamental aromatic hydrocarbon that serves as a structural motif in a variety of natural products and synthetic compounds of significant biological and material science interest. Its conformational flexibility, arising from the rotation around the central C-C bond, and the electronic properties of its two phenyl rings make it an excellent model system for theoretical and computational studies. This technical guide provides an in-depth overview of the computational methodologies used to investigate the structural, spectroscopic, and thermodynamic properties of this compound. Furthermore, it explores the biological relevance of bibenzyl derivatives, particularly in the context of drug discovery, and offers detailed protocols for key computational experiments.

Conformational Analysis

The conformational landscape of this compound is dominated by two main conformers: anti and gauche. The relative stability of these conformers is a subject of considerable interest and has been studied extensively using various computational methods.

The Anti and Gauche Conformers

The anti conformer is characterized by a dihedral angle of 180° between the two phenyl rings, leading to a staggered arrangement with maximum separation of the bulky phenyl groups. In contrast, the gauche conformer has a dihedral angle of approximately 60°. While steric hindrance would suggest the anti conformer to be significantly more stable, computational studies have shown that the energy difference is subtle. Some studies even suggest that the gauche conformer may be slightly more stable due to favorable intramolecular interactions.

A recent computational and spectroscopic investigation has shown that this compound exists as a mixture of both gauche and anti conformations, with the gauche form being the global minimum.[1] DPLNO-CCSD(T) calculations suggest a stabilization of the gauche conformation compared to the anti conformation by 0.32 kcal mol−1.[1]

Computational Workflow for Conformational Analysis

A typical computational workflow for the conformational analysis of a flexible molecule like this compound involves several steps, as illustrated in the diagram below. This process aims to identify all low-energy conformers and determine their relative stabilities.

Quantitative Conformational Data

The following table summarizes the relative energies of the gauche and anti conformers of this compound calculated at different levels of theory.

| Computational Method | Basis Set | Conformer | Relative Energy (kcal/mol) | Reference |

| DPLNO-CCSD(T) | def2-TZVP | gauche | 0.00 | [1] |

| DPLNO-CCSD(T) | def2-TZVP | anti | 0.32 | [1] |

| B3LYP | 6-31G | anti | 0.00 | [1] |

| B3LYP | 6-31G | gauche | 1.19 | [1] |

| MP2 | cc-pVTZ | gauche | 0.00 | [1] |

| MP2 | cc-pVTZ | anti | 0.70 | [1] |

Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The vibrational modes of this compound are complex, but computational analysis can help to distinguish the contributions from the phenyl rings and the ethyl bridge.

A detailed analysis of the vibrational spectra of bibenzyl has been performed using density functional theory (DFT).[2][3] The calculated spectra are in good agreement with experimental measurements, particularly when using the B3LYP-D3(BJ)/6-311G** level of theory with a frequency correction factor.[2][3]

The following table presents a comparison of selected experimental and calculated vibrational frequencies for this compound.

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (B3LYP/6-311G**) (cm⁻¹) | Reference |

| CH₂ asymmetric stretch | 3007 | 3007 | [3] |

| CH₂ symmetric stretch | 2946 | 2946 | [3] |

| Phenyl ring stretch | 1605 | 1604 | [4] |

| Phenyl ring stretch | 1496 | 1495 | [4] |

| CH₂ wag | 1215 | 1214 | [4] |

NMR Spectroscopy

The prediction of NMR chemical shifts and coupling constants through DFT calculations has become a standard method for structure elucidation. For this compound, calculations can help to assign the proton and carbon signals and to understand how they are influenced by the molecule's conformation.

Thermochemical Properties

The thermochemical properties of this compound, such as its enthalpy of formation, heat capacity, and entropy, are crucial for understanding its stability and reactivity. These properties have been both experimentally measured and computationally predicted. The NIST WebBook provides a comprehensive collection of thermochemical data for bibenzyl.[5][6][7][8][9]

The following table summarizes key thermochemical data for this compound.

| Property | Value | Units | Reference |

| Standard Enthalpy of Formation (gas) | 137.7 ± 1.5 | kJ/mol | [5] |

| Standard Enthalpy of Formation (solid) | 71.5 | kJ/mol | [10] |

| Standard Molar Entropy (gas) | 433.9 ± 4.2 | J/mol·K | [5] |

| Molar Heat Capacity (solid, 298.15 K) | 253.76 | J/mol·K | [9] |

| Melting Point | 325 ± 1 | K | [7] |

| Boiling Point | 556 ± 5 | K | [7] |

Biological Relevance and Drug Development Applications

Derivatives of this compound have shown significant biological activity, making them attractive scaffolds for drug discovery. Of particular interest is their role as selective estrogen receptor modulators (SERMs) and their neuroprotective effects.

Bibenzyl Derivatives as Estrogen Receptor Modulators

A number of bibenzyl and stilbene-core compounds have been synthesized and evaluated as ligands for the estrogen receptor (ER), with some showing high selectivity for the ERβ subtype.[11][12] This selectivity is a key goal in the development of SERMs, which aim to elicit beneficial estrogenic effects in some tissues while antagonizing its effects in others, such as breast and uterine tissue.

The general workflow for computer-aided drug design (CADD) for estrogen receptor inhibitors is depicted below.

Neuroprotective Effects of Bibenzyl Compounds

Several bibenzyl compounds have demonstrated neuroprotective properties. For example, chrysotoxine has been shown to inhibit 6-hydroxydopamine-induced apoptosis in SH-SY5Y cells through mitochondria protection and NF-κB modulation.[2] Another novel bibenzyl compound, 20C, protects against rotenone-induced oxidative stress by activating the DJ-1/PI3K/Akt signaling pathway, which leads to the nuclear translocation of Nrf2 and the expression of antioxidant enzymes.[3] This compound has also been shown to regulate adaptive immunity-associated molecules in a rat model of Parkinson's disease.[13]

The neuroprotective signaling pathway of bibenzyl compound 20C is illustrated below.

Experimental Protocols

This section provides detailed, step-by-step protocols for performing key computational experiments on this compound using common quantum chemistry software packages.

Protocol for Conformational Analysis using Gaussian

This protocol outlines the steps for performing a conformational search and subsequent optimization of this compound using the Gaussian software package.

-

Initial Structure Generation:

-

Build an initial 3D structure of this compound using a molecular editor such as GaussView or Avogadro.

-

Perform a preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

-

-

Conformational Search (Relaxed Scan):

-

Create a Gaussian input file (.gjf or .com) for a relaxed potential energy surface (PES) scan.

-

Define the dihedral angle of the C-C-C-C backbone as the scan coordinate.

-

Use a modest level of theory for the scan, such as B3LYP with a minimal basis set (e.g., 3-21G), to reduce computational cost.

Example Gaussian Input for Relaxed Scan:

(Note: Replace [...] with the Cartesian coordinates of the atoms. The numbers in the D ... S line correspond to the atom numbers defining the dihedral angle, with a scan of 36 steps of 10 degrees each.)

-

-

Extraction and Optimization of Conformers:

-

From the output of the relaxed scan, identify the geometries corresponding to the energy minima (the anti and gauche conformers).

-

Create new input files for each of these conformers for a full geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)).

Example Gaussian Input for Optimization and Frequencies:

-

-

Analysis of Results:

-

Verify that the frequency calculations for each optimized conformer yield no imaginary frequencies, confirming that they are true minima.

-

Extract the Gibbs free energies from the output files to determine the relative stabilities of the conformers.

-

Protocol for NMR Spectra Prediction using Gaussian

This protocol describes how to calculate the NMR shielding tensors for an optimized structure of this compound.

-

Optimized Geometry:

-